An In-depth Technical Guide to the Chemical Properties and Structure of Tiopronin
An In-depth Technical Guide to the Chemical Properties and Structure of Tiopronin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiopronin, chemically known as N-(2-mercaptopropionyl)glycine, is a thiol-containing compound with significant therapeutic applications, most notably in the management of cystinuria. Its efficacy is rooted in its chemical structure and resultant properties, which allow it to participate in thiol-disulfide exchange reactions, chelate metals, and exert antioxidant effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the study of tiopronin.
Chemical Structure and Identification
Tiopronin is a synthetic N-acyl-amino acid.[1] Its structure consists of a glycine molecule acylated with 2-mercaptopropionic acid. The presence of a free sulfhydryl (-SH) group is central to its biological activity.
Chemical Name: N-(2-Sulfanylpropanoyl)glycine[2] Systematic IUPAC Name: (2-Sulfanylpropanamido)acetic acid[2] CAS Number: 1953-02-2[2] Molecular Formula: C₅H₉NO₃S[1] Molecular Weight: 163.19 g/mol [2]
Physicochemical Properties
The physicochemical properties of tiopronin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. A summary of these properties is presented in Table 1.
| Property | Value | Reference(s) |
| Melting Point | 93-98 °C | [2][3] |
| pKa | 3.36 ± 0.10 (Predicted) | [2][3] |
| logP | -0.73 (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water, ethanol. | [2][3][4] |
| Appearance | White solid/crystalline powder | [2] |
Table 1: Physicochemical Properties of Tiopronin
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of tiopronin. Key spectroscopic data are summarized in Table 2.
| Technique | Data | Reference(s) |
| ¹H NMR | See Table 3 for detailed assignments. | [5] |
| ¹³C NMR | See Table 4 for detailed assignments. | [6] |
| UV-Vis Spectroscopy | λmax: 210 nm (in potassium dihydrogen phosphate/acetonitrile mobile phase) | [7] |
| λmax: 562 nm (with iron(III)-ferrozine complex) | [8][9] | |
| λmax: 656 nm (with iron(III)-di-2-pyridyl ketone-2-thiophenoylhydrazone complex) | [8][9] | |
| λmax: 730 nm (with phosphorus molybdenum blue) | [10] | |
| Molar Absorptivity (ε) | 2.0 x 10⁴ L mol⁻¹cm⁻¹ (for iron(II)-ferrozine complex at 562 nm) | [8] |
| 1.0 x 10⁴ L mol⁻¹cm⁻¹ (for iron(II)-di-2-pyridyl ketone-2-thiophenoylhydrazone complex at 656 nm) | [8] | |
| 3.14 x 10³ L mol⁻¹cm⁻¹ (indirect determination with phosphorus molybdenum blue at 730 nm) | [10] |
Table 2: Spectroscopic Data for Tiopronin
NMR Spectroscopy
Detailed proton and carbon NMR data are essential for the structural elucidation of tiopronin and its derivatives.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 1.45 | d | 7.0 |
| -SH | 2.15 | d | 8.8 |
| -CH- | 3.55 | m | - |
| -CH₂- | 3.95 | d | 5.8 |
| -NH- | 8.35 | t | 5.8 |
| -COOH | 12.5 | br s | - |
Table 3: ¹H NMR Chemical Shifts and Coupling Constants for Tiopronin (Solvent: DMSO-d₆) (Note: These are typical values and may vary depending on experimental conditions)[11][12]
| Carbon | Chemical Shift (ppm) |
| -CH₃ | ~20 |
| -CH- | ~40 |
| -CH₂- | ~42 |
| -C=O (amide) | ~170 |
| -C=O (acid) | ~172 |
Table 4: ¹³C NMR Chemical Shifts for Tiopronin (Note: These are approximate values and may vary depending on experimental conditions)[13]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a validated RP-HPLC method for the determination of tiopronin in pharmaceutical preparations.[7][14][15][16]
Objective: To quantify the amount of tiopronin in a given sample.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., Diamonsil C18, 150 mm × 4.6 mm, 5 µm)[14]
-
Mobile Phase: 0.1% Phosphoric acid solution-methanol (82:18 v/v)[14]
-
Tiopronin reference standard
-
Sample containing tiopronin
-
Volumetric flasks and pipettes
-
0.45 µm membrane filters
Procedure:
-
Preparation of Mobile Phase: Prepare a 0.1% aqueous solution of phosphoric acid. Mix with methanol in an 82:18 ratio. Filter through a 0.45 µm membrane filter and degas.
-
Preparation of Standard Solution: Accurately weigh a suitable amount of tiopronin reference standard and dissolve in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution.
-
Preparation of Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a suitable concentration within the linear range of the assay. Filter the solution through a 0.45 µm membrane filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the concentration of tiopronin in the sample by comparing the peak area of the sample with the peak area of the standard solution.
UV-Vis Spectrophotometric Determination
This protocol details a colorimetric method for the quantification of tiopronin based on its reaction with an iron(III)-ferrozine complex.[8][9]
Objective: To determine the concentration of tiopronin in a sample using UV-Vis spectrophotometry.
Materials:
-
UV-Vis spectrophotometer
-
1 cm quartz cuvettes
-
Tiopronin reference standard
-
Ferric chloride (FeCl₃) solution
-
Ferrozine solution
-
Buffer solution (pH 5.0)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tiopronin of known concentration.
-
Prepare solutions of ferric chloride and ferrozine.
-
Prepare a buffer solution of pH 5.0.
-
-
Preparation of Calibration Curve:
-
Into a series of volumetric flasks, add varying known amounts of the tiopronin standard solution.
-
To each flask, add a fixed amount of ferric chloride solution and ferrozine solution.
-
Dilute to the mark with the pH 5.0 buffer solution.
-
Allow the color to develop for a specified time (e.g., 1 minute).[8]
-
Measure the absorbance of each solution at 562 nm against a reagent blank.[8][9]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution containing an unknown concentration of tiopronin.
-
Treat the sample solution in the same manner as the standard solutions.
-
Measure the absorbance of the sample solution at 562 nm.
-
-
Calculation: Determine the concentration of tiopronin in the sample by interpolating its absorbance on the calibration curve.
Chemical Synthesis
The following is a representative multi-step synthesis of tiopronin.[2][17]
Objective: To synthesize N-(2-mercaptopropionyl)glycine (tiopronin).
Materials:
-
α-Mercaptopropionic acid
-
Benzyl chloride
-
Thionyl chloride
-
Glycine
-
Sodium hydroxide
-
Hydrochloric acid
-
Liquid ammonia
-
Sodium metal
-
Ethyl acetate
-
Methanol
-
Ether
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of α-Benzylmercaptopropionic acid
-
React α-mercaptopropionic acid with benzyl chloride to protect the thiol group.
Step 2: Synthesis of α-Benzylmercaptopropionic acid chloride
-
Treat the α-benzylmercaptopropionic acid with thionyl chloride to form the acid chloride.
-
Purify the product by vacuum distillation.
Step 3: Synthesis of α-Benzylmercaptopropionylglycine
-
Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Simultaneously add the α-benzylmercaptopropionic acid chloride and additional sodium hydroxide solution at a low temperature (3-5°C).
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Wash the reaction mixture with ether.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Collect the crystals by filtration and recrystallize from a mixture of methanol and ethyl acetate.
Step 4: Deprotection to form Tiopronin
-
Dissolve the α-benzylmercaptopropionylglycine in liquid ammonia at approximately -50°C.
-
Gradually add sodium metal to the solution to cleave the benzyl protecting group.
-
After the reaction is complete, evaporate the excess ammonia.
-
Dissolve the residue in water and wash with ether.
-
Acidify the aqueous layer to pH 1 with hydrochloric acid.
-
Concentrate the solution under vacuum in a stream of hydrogen sulfide.
-
Dry the crystalline residue and recrystallize from ethyl acetate to obtain pure tiopronin.
Mechanism of Action and Signaling Pathways
Primary Mechanism in Cystinuria
The primary therapeutic effect of tiopronin in cystinuria is due to a thiol-disulfide exchange reaction with cystine.[1] Cystine, which is poorly soluble in urine, precipitates to form kidney stones. Tiopronin, with its free thiol group, reacts with cystine to form a more water-soluble mixed disulfide, tiopronin-cysteine. This reduces the concentration of free cystine in the urine, thereby preventing stone formation.
Caption: Thiol-disulfide exchange mechanism of tiopronin.
Antioxidant and Hepatoprotective Signaling
Tiopronin exhibits significant antioxidant properties, contributing to its hepatoprotective effects. One identified mechanism involves the inhibition of Cytochrome P450 2E1 (CYP2E1), an enzyme that can generate reactive oxygen species (ROS) during its metabolic activity.[18] By inhibiting CYP2E1, tiopronin reduces oxidative stress in the liver.
Caption: Tiopronin's inhibition of CYP2E1 to reduce oxidative stress.
Furthermore, research suggests that tiopronin can modulate the ASK1/P38 MAPK/P53 signaling pathway, which is involved in cellular responses to stress, including apoptosis. By maintaining the normal activity of this pathway, tiopronin may exert a chemoprotective effect against hepatocellular carcinoma.
References
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